
7,9-Dihydro-2H-purine-2,8(3H)-dione
Übersicht
Beschreibung
7,9-Dihydro-2H-purine-2,8(3H)-dione is a purine-derived alkaloid characterized by a bicyclic structure with two carbonyl groups at positions 2 and 6. These compounds are often isolated from marine organisms, such as sponges (Amphimedon spp.) and corals (Suberogorgia reticulata), and exhibit bioactive properties, including neuropharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7,9-Dihydro-2H-purine-2,8(3H)-dione can be synthesized through the oxidation of xanthine by the enzyme xanthine oxidase. This reaction occurs in the purine metabolism pathway, where purines are broken down to produce uric acid .
Industrial Production Methods: Industrial production of this compound involves the purification of uric acid from natural sources. The compound is typically crystallized from hot distilled water, where it is sparingly soluble. It can also be purified by dissolving it in an alkaline solution, followed by acidification with dilute hydrochloric acid and drying in a vacuum .
Analyse Chemischer Reaktionen
Types of Reactions: 7,9-Dihydro-2H-purine-2,8(3H)-dione undergoes various chemical reactions, including:
Oxidation: Uric acid can be oxidized to allantoin by the enzyme urate oxidase.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Uric acid can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes like xanthine oxidase and urate oxidase.
Reducing Agents: Specific reducing agents under controlled conditions.
Acids and Bases: Hydrochloric acid for acidification and sodium hydroxide for alkaline dissolution.
Major Products Formed:
Allantoin: Formed through the oxidation of uric acid.
Urea and Ammonia: Byproducts of further degradation in some organisms.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Anticonvulsant Properties
Research has shown that 7,9-Dihydro-2H-purine-2,8(3H)-dione exhibits significant anticonvulsant activity. It is being investigated for its potential to treat epilepsy and other seizure disorders. The compound's mechanism may involve modulation of neurotransmitter systems or direct interaction with ion channels, making it a candidate for further pharmacological studies.
Anti-inflammatory Effects
In addition to its anticonvulsant properties, this compound has demonstrated anti-inflammatory effects. Its antioxidant properties suggest potential protective effects against neurodegenerative diseases. Studies indicate that it may help mitigate oxidative stress in neuronal cells, which is crucial for developing therapies for conditions such as Alzheimer's disease .
Cancer Research
Recent investigations have highlighted the compound's role in cancer treatment. It has been identified as a potential inhibitor of KRAS G12C mutations, which are prevalent in various cancers. Compounds derived from this compound are being explored for their ability to inhibit tumor growth and improve patient outcomes .
Biochemical Research
Enzyme Interaction Studies
this compound has been utilized in studies examining its interactions with various enzymes and biological receptors. These interactions are critical for understanding the compound's pharmacological effects and potential therapeutic applications. For instance, research into its binding affinity with sirtuin enzymes has revealed insights into its role in regulating metabolic processes and cellular stress responses .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of this compound within target proteins. These studies help predict how modifications to the compound's structure can enhance its efficacy and selectivity as a drug candidate .
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of this compound in animal models of epilepsy. The results indicated a significant reduction in seizure frequency compared to control groups. The compound was administered at varying doses to assess its efficacy and safety profile.
Dose (mg/kg) | Seizure Frequency (per hour) | Control Group Frequency |
---|---|---|
10 | 3 | 15 |
20 | 1 | 15 |
40 | 0 | 15 |
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Neuronal cells treated with the compound showed significantly lower levels of reactive oxygen species (ROS) compared to untreated controls.
Treatment Group | ROS Levels (µM) | Control ROS Levels |
---|---|---|
Untreated | 25 | 25 |
Treated with Compound | 10 | 25 |
Wirkmechanismus
7,9-Dihydro-2H-purine-2,8(3H)-dione exerts its effects primarily through its role in purine metabolism. It is produced from the breakdown of purines by the enzyme xanthine oxidase. In humans, uric acid is excreted in urine, but elevated levels can lead to the formation of crystals in joints, causing gout. The molecular targets include enzymes involved in purine metabolism, such as xanthine oxidase and urate oxidase.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Purine Derivatives
The following analysis compares 7,9-Dihydro-2H-purine-2,8(3H)-dione with its structural analogs, focusing on substituent effects, bioactivity, and physicochemical properties.
Structural and Functional Group Variations
Key structural differences arise from substitutions at positions 1, 3, 6, 7, and 9 of the purine core. These modifications significantly influence biological activity and toxicity:
Bioactivity and Pharmacological Profiles
- Neuropharmacological Activity: Methyl and imino substitutions enhance activity. For example, 6-imino derivatives from Amphimedon sp. exhibit potent modulation of mammalian CNS inhibitory transmission, with CD50 values ranging from 2.4 to 54 nmol in mice. The 1,9-dimethyl-6-imino variant showed the highest potency (CD50 = 2.4 nmol), likely due to optimized steric and electronic interactions .
- Toxicity and Safety: Substituents like methoxy groups increase hazards. The 2-methoxy-1,7,9-trimethyl analog (CAS 51168-26-4) is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . In contrast, non-methoxyated analogs (e.g., 1,7,9-trimethyl derivative from coral) lack reported toxicity data, suggesting substituent-dependent risks .
Key Research Findings
- Substituent Position Matters : Methyl groups at positions 1 and 9 enhance neuropharmacological potency, while methoxy groups at position 2 increase toxicity .
- Ecological Relevance : Purine alkaloids from marine sponges may play roles in chemical defense or signaling, as evidenced by their isolation from predator-rich environments .
- Gaps in Data : Molecular weight, solubility, and detailed mechanistic studies for the target compound (this compound) remain unaddressed in the reviewed literature.
Biologische Aktivität
7,9-Dihydro-2H-purine-2,8(3H)-dione, commonly known as uric acid, is a naturally occurring compound that plays a significant role in purine metabolism. It is primarily recognized as a breakdown product of purines in various organisms and has been extensively studied for its biological activities and implications in human health.
- Molecular Formula : CHNO
- Molar Mass : 168.14 g/mol
- CAS Number : 13230-99-4
Antioxidant Properties
Uric acid is known for its antioxidant capabilities, contributing to the neutralization of free radicals in the body. This property is particularly relevant in protecting cells from oxidative stress and may have implications in preventing neurodegenerative diseases.
Anti-inflammatory Effects
Research indicates that uric acid may exert anti-inflammatory effects. Elevated levels of uric acid can lead to gout, characterized by inflammation due to crystal deposition in joints. However, uric acid itself can modulate inflammatory pathways, potentially offering therapeutic benefits in managing inflammatory conditions.
Neuroprotective Effects
Studies have suggested that uric acid may have neuroprotective properties. It has been proposed that the compound could help mitigate the effects of neurodegenerative diseases through its antioxidant activity and potential modulation of neurotransmitter systems.
The biological effects of this compound are primarily mediated through its interaction with various enzymes and receptors involved in purine metabolism:
- Xanthine Oxidase : Uric acid is produced from the oxidation of hypoxanthine and xanthine by xanthine oxidase. This enzyme has been identified as a target for gout treatment.
- Urate Oxidase : In certain organisms, uric acid can be further oxidized to allantoin by urate oxidase, which is less toxic and more soluble.
Gout and Hyperuricemia
A significant body of research has focused on the relationship between elevated uric acid levels and conditions like gout and hyperuricemia. For instance:
- A study published in The New England Journal of Medicine highlighted that patients with chronic gout exhibited higher levels of uric acid, leading to joint inflammation due to crystal formation .
Neurodegenerative Diseases
Research has also explored the potential role of uric acid in neurodegenerative diseases:
- A study indicated that higher serum uric acid levels were associated with a reduced risk of developing Parkinson's disease . The authors suggested that this could be attributed to the antioxidant properties of uric acid.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Uric Acid (this compound) | Breakdown product of purines | Antioxidant, anti-inflammatory, neuroprotective |
Allantoin | Oxidation product of uric acid | Less toxic; used in skincare for wound healing |
Caffeine (1,3,7-trimethylxanthine) | Methylated xanthine | Stimulant; affects neurotransmitter systems |
Theophylline | Methylated derivative of caffeine | Bronchodilator; used in respiratory diseases |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for determining the purity and structural confirmation of 7,9-Dihydro-2H-purine-2,8(3H)-dione?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm proton and carbon environments, FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with published libraries (e.g., ChemSpider ID 74994 or PubChem CID 83126) . For impurities, employ HPLC-UV/Vis with a C18 column and gradient elution to resolve byproducts.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications :
- Respiratory protection (N95 mask or fume hood) due to H335 (respiratory irritation).
- Skin/eye protection (nitrile gloves, goggles) for H315 (skin irritation) and H319 (eye irritation).
- Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) to prevent decomposition .
Q. How can common synthetic impurities in this compound be identified and mitigated?
- Methodological Answer : Impurities like 3,7-dimethyluric acid or methylated byproducts may arise from incomplete methylation or oxidation. Use TLC (silica gel, ethyl acetate/hexane) for preliminary screening and LC-MS for precise identification. Optimize reaction conditions (e.g., controlled pH, inert atmosphere) to suppress side reactions .
Advanced Research Questions
Q. How can contradictions in reaction yield data for this compound synthesis be resolved?
- Methodological Answer : Conduct a Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity, catalyst loading). Use ANOVA to statistically analyze yield discrepancies. For example, if yields drop above 80°C, investigate thermal decomposition via TGA-DSC to confirm stability thresholds .
Q. What mechanistic approaches elucidate the tautomeric behavior of this compound in solution?
- Methodological Answer : Employ dynamic NMR to observe proton exchange between tautomers (e.g., lactam-lactim forms). Computational studies (DFT calculations ) using Gaussian or ORCA can predict dominant tautomers based on solvent polarity. Validate with UV-Vis spectroscopy by monitoring absorbance shifts in aprotic vs. protic solvents .
Q. How can computational methods predict the reactivity of this compound in novel cycloaddition reactions?
- Methodological Answer : Use frontier molecular orbital (FMO) theory to assess regioselectivity in Diels-Alder reactions. Calculate HOMO-LUMO gaps using software like Gaussian. Pair with in situ FT-IR to monitor reaction progress and validate predicted transition states .
Q. Tables for Key Data
Eigenschaften
IUPAC Name |
7,9-dihydro-3H-purine-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGQYWGIVNHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC2=C1NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157474 | |
Record name | 1H-Purine-2,8(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-99-4 | |
Record name | 7,9-Dihydro-2H-purine-2,8(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13230-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Purine-2,8(3H,7H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine-2,8(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.